molecular formula C22H28ClN3O4S B12475948 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B12475948
M. Wt: 466.0 g/mol
InChI Key: IDVAPVMYKABNGO-UHFFFAOYSA-N
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Description

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a chlorobenzyl, methylsulfonyl, and morpholinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the morpholinyl group via a coupling reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide
  • 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide

Uniqueness

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H28ClN3O4S

Molecular Weight

466.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C22H28ClN3O4S/c1-31(28,29)26(17-19-5-2-3-6-21(19)23)20-9-7-18(8-10-20)22(27)24-11-4-12-25-13-15-30-16-14-25/h2-3,5-10H,4,11-17H2,1H3,(H,24,27)

InChI Key

IDVAPVMYKABNGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NCCCN3CCOCC3

Origin of Product

United States

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